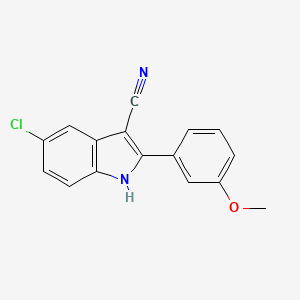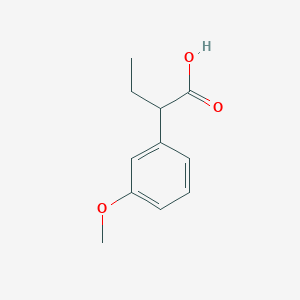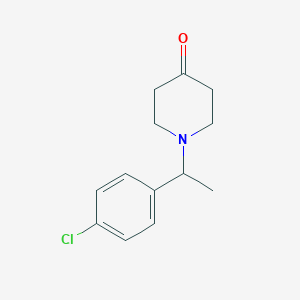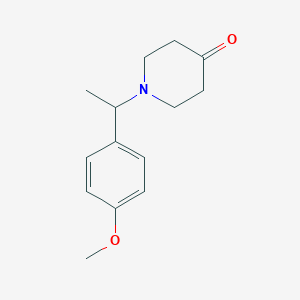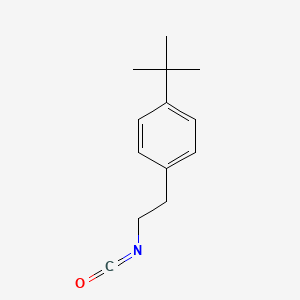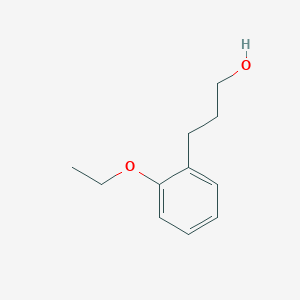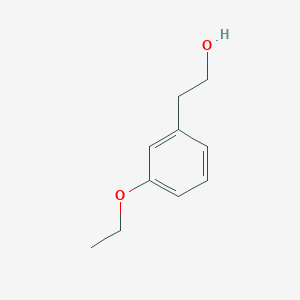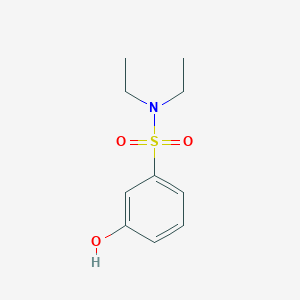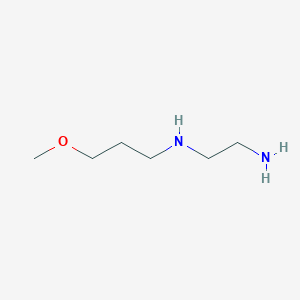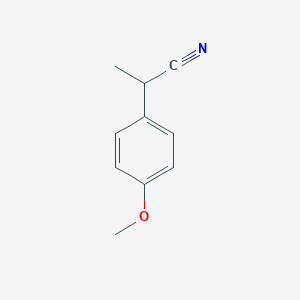
2-(4-Methoxyphenyl)propanenitrile
Vue d'ensemble
Description
2-(4-Methoxyphenyl)propanenitrile is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the para position and a propanenitrile group (-CH₂CH₂CN) attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of 4-methoxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions to avoid hydrolysis of the acyl chloride.
Nitrile Formation: The resulting ketone can then be converted to the nitrile group through a nitrile formation reaction using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Halogenation with bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 2-(4-Methoxyphenyl)propanoic acid or 4-methoxybenzophenone.
Reduction: 2-(4-Methoxyphenyl)propanamine.
Substitution: Bromo- or chloro-substituted derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)propanenitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism by which 2-(4-Methoxyphenyl)propanenitrile exerts its effects depends on its specific application. For instance, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparaison Avec Des Composés Similaires
2-(4-Methoxyphenyl)ethanol: This compound differs by having an ethyl group instead of a propyl group.
4-Methoxybenzaldehyde: This compound has an aldehyde group instead of a nitrile group.
2-(4-Methoxyphenyl)acetonitrile: This compound has a shorter carbon chain compared to 2-(4-Methoxyphenyl)propanenitrile.
Uniqueness: this compound is unique due to its combination of the methoxy group and the nitrile group, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYAEDDOSKNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]propanoic acid](/img/structure/B7843205.png)
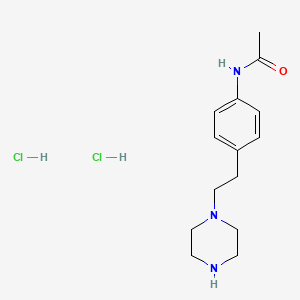
![2-[(3,4-Dimethoxyphenyl)methyl]-1,3-thiazole-4-carbonitrile](/img/structure/B7843226.png)
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,3-C]pyridine](/img/structure/B7843230.png)
![3-(Furan-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B7843239.png)
